1-Bromo-4-(butane-1-sulfinyl)benzene
Description
BenchChem offers high-quality 1-Bromo-4-(butane-1-sulfinyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(butane-1-sulfinyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-butylsulfinylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrOS/c1-2-3-8-13(12)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPVQMPMAGCXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of p-Bromophenyl Butyl Sulfoxide in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of p-bromophenyl butyl sulfoxide in common organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to offer in-depth scientific reasoning and practical insights.
Introduction: The Significance of Solubility Profiling
p-Bromophenyl butyl sulfoxide, a molecule featuring a chiral sulfoxide group, an aromatic ring with a halogen substituent, and an aliphatic chain, represents a class of compounds with significant potential in medicinal chemistry and materials science. The sulfoxide moiety, in particular, is a key functional group in various pharmacologically active agents. Understanding the solubility of such molecules in organic solvents is a critical first step in drug discovery and development. It governs everything from reaction kinetics in synthesis to the formulation of drug delivery systems and the reliability of in vitro screening assays. This guide provides the foundational knowledge and detailed experimental procedures required to accurately characterize the solubility of p-bromophenyl butyl sulfoxide.
Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The structure of p-bromophenyl butyl sulfoxide offers several key features that dictate its solubility behavior:
-
Sulfoxide Group (S=O): This is a highly polar and hydrogen bond-accepting group, suggesting good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Phenyl Ring and Bromo-substituent: The aromatic ring is nonpolar, while the bromine atom adds to the molecular weight and introduces a degree of polarity. This part of the molecule will favor interactions with aromatic or less polar solvents.
-
Butyl Chain: The four-carbon alkyl chain is nonpolar and will contribute to solubility in nonpolar solvents like hexane and toluene.
The interplay of these structural features means that p-bromophenyl butyl sulfoxide is likely to exhibit a nuanced solubility profile, with varying degrees of solubility across the spectrum of organic solvents. A systematic experimental approach is therefore essential for accurate characterization.
Visualizing the Molecular Structure
Caption: Molecular structure of p-bromophenyl butyl sulfoxide.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1][2] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Reagents
-
p-Bromophenyl butyl sulfoxide (solid, >98% purity)
-
Selected organic solvents (e.g., DMSO, methanol, ethanol, acetone, acetonitrile, toluene, hexane) of analytical grade or higher
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
HPLC or UV-Visible spectrophotometer
-
Appropriate vials with screw caps
Step-by-Step Methodology
-
Preparation of a Supersaturated Solution:
-
Weigh approximately 10 mg of p-bromophenyl butyl sulfoxide into a tared vial.
-
Add a small, precise volume (e.g., 100 µL) of the chosen organic solvent.[3]
-
Causality: Starting with an excess of the solid ensures that the solution will reach saturation, a fundamental requirement for determining the maximum solubility.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours.[1]
-
Causality: This extended period allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may lead to an underestimation of solubility.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.[3]
-
Causality: This step is critical for ensuring that only the dissolved compound is analyzed. Inadequate separation is a common source of error, leading to an overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent in which the compound is highly soluble to bring the concentration within the linear range of the analytical instrument.[3]
-
Causality: A precise dilution is necessary for accurate back-calculation of the original concentration in the saturated solution.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis method.
-
A standard calibration curve of p-bromophenyl butyl sulfoxide in the same diluent must be prepared to quantify the concentration in the diluted sample.
-
Causality: The use of a calibration curve ensures that the instrumental response is accurately converted to a concentration value.
-
Experimental Workflow Diagram
Caption: Shake-flask method for solubility determination.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison between different solvents.
| Organic Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Acetone | 21 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 33 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 38 | [Experimental Value] | [Calculated Value] |
| DMSO | 47 | [Experimental Value] | [Calculated Value] |
Interpretation: The results should be analyzed in the context of solvent polarity. It is anticipated that p-bromophenyl butyl sulfoxide will exhibit higher solubility in polar aprotic solvents like DMSO and acetone, moderate solubility in polar protic solvents like alcohols, and lower solubility in nonpolar solvents like hexane.
Key Considerations and Troubleshooting
-
Purity: The purity of both the compound and the solvents is paramount.[2] Impurities can significantly alter the measured solubility.
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is crucial for reproducibility.[2]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in the experiment.
-
Compound Instability: If the compound is unstable in a particular solvent, this can lead to inaccurate results. Stability should be assessed by analyzing the sample over time.
Conclusion
References
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]
-
Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Aryl Sulfoxides and S-Arylsulfimides. Science of Synthesis. [Link]
-
Sulfoxide Solvents and Surfactants for Facile Separations. AIChE. [Link]
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library. [Link]
-
An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]
-
Organic Solvent Properties Guide. Scribd. [Link]
-
4-Bromophenyl methyl sulfoxide. CAS Common Chemistry. [Link]
-
Sulfoxide synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Sulfoxide. PubChem. [Link]
-
Solubility of elementary sulfur in solvents? ResearchGate. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
-
4-Bromothioanisole. PubChem. [Link]
Sources
The Chiral Divide: 1-Bromo-4-(butane-1-sulfinyl)benzene vs. Sulfones
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
This guide delineates the critical structural, physicochemical, and metabolic distinctions between 1-Bromo-4-(butane-1-sulfinyl)benzene (a specific aryl-alkyl sulfoxide) and the general class of sulfones .
While often grouped together in broad organosulfur discussions, these two entities represent a fundamental bifurcation in drug design:
-
The Sulfoxide (Subject A): A chiral, chemically versatile, and metabolically active "handle" (
). -
The Sulfone (Subject B): An achiral, chemically inert, and metabolically stable "sink" (
).
Part 1: Structural & Electronic Divergence
The primary difference lies in the oxidation state of the sulfur atom, which dictates the molecular geometry and stereochemical potential.
Electronic Configuration
-
1-Bromo-4-(butane-1-sulfinyl)benzene (
): The sulfur atom is in the +4 oxidation state. It possesses a lone pair of electrons, creating a trigonal pyramidal geometry.[1] This lone pair is chemically significant, allowing the sulfoxide to act as a weak nucleophile (at oxygen) or a ligand in metal catalysis. -
Sulfones (
): The sulfur is in the +6 oxidation state with two double bonds to oxygen.[2] The geometry is distorted tetrahedral . Lacking a lone pair on the sulfur, sulfones are significantly less nucleophilic and act primarily as strong electron-withdrawing groups (EWG).
The Stereochemical Criticality
For researchers in drug development, chirality is the most consequential difference.
-
Sulfoxide Chirality: Because 1-Bromo-4-(butane-1-sulfinyl)benzene has three different substituents (Aryl, Alkyl, Oxygen) and a lone pair, the sulfur atom is a stereogenic center . It exists as a pair of enantiomers (
and ).[3]-
Implication: In biological systems, the (
)-enantiomer and ( )-enantiomer often exhibit distinct pharmacokinetics (PK) and pharmacodynamics (PD). Unless synthesized via asymmetric oxidation, this molecule is a racemate.
-
-
Sulfone Achirality: Sulfones possess a plane of symmetry (assuming the R groups don't induce chirality elsewhere). They are achiral .
-
Implication: Oxidation of a chiral sulfoxide to a sulfone destroys the stereocenter, "erasing" the chiral information.
-
Table 1: Physicochemical Comparison
| Feature | 1-Bromo-4-(butane-1-sulfinyl)benzene (Sulfoxide) | Sulfones (General Class) |
| Oxidation State | S(+4) | S(+6) |
| Geometry | Trigonal Pyramidal | Distorted Tetrahedral |
| Chirality | Chiral (Enantiomers exist) | Achiral (Symmetric) |
| H-Bonding | Strong Acceptor (Dipole ~3.96 D) | Moderate Acceptor (Dipole ~4.5 D) |
| Water Solubility | High (Polar) | Moderate to Low (Lipophilicity dependent) |
| Metabolic Fate | Reversible (Redox cycling) | Terminal (Excretion) |
| Reactivity | Nucleophilic (O), Electrophilic (S), Pummerer Rearrangement | Inert, |
Part 2: Synthetic Pathways & Control
Objective: Selectively synthesize 1-Bromo-4-(butane-1-sulfinyl)benzene without over-oxidation to the sulfone.
The transformation of the precursor sulfide (1-Bromo-4-(butylthio)benzene) is highly sensitive to reaction conditions. The sulfoxide is an intermediate; thermodynamic forcing drives the reaction to the sulfone.
Protocol: Selective Oxidation (Sulfoxide Synthesis)[5]
-
Reagent: Sodium Periodate (
) or controlled .
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 1-Bromo-4-(butylthio)benzene in MeOH:H2O (1:1 v/v).
-
Cooling: Cool the solution to 0°C (Ice bath). Note: Room temperature increases sulfone risk.
-
Addition: Add 1.05 equivalents of
portion-wise over 30 minutes. -
Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc). The sulfoxide is significantly more polar (
~0.3) than the sulfide ( ~0.8). -
Quench: Quench with saturated
immediately upon consumption of starting material. -
Extraction: Extract with DCM. The product is the racemate of 1-Bromo-4-(butane-1-sulfinyl)benzene.
Protocol: Exhaustive Oxidation (Sulfone Synthesis)
To convert the sulfoxide (Subject A) to the sulfone:
-
Reagent: mCPBA (2.5 eq) or Oxone.
-
Condition: Reflux in DCM or Acetone.
-
Outcome: Quantitative conversion to the achiral sulfone.
Visualization: The Oxidation Continuum
The following diagram illustrates the stepwise oxidation and the reagents required to arrest the process at the sulfoxide stage versus pushing to the sulfone.
Figure 1: Synthetic control of oxidation states. Green arrow indicates selective synthesis of Subject A; Red arrow indicates over-oxidation to the sulfone.
Part 3: Medicinal Chemistry & Metabolic Fate[8]
In drug discovery, the choice between a sulfoxide (Subject A) and a sulfone is often a decision between metabolic liability and stability .
The Sulfoxide "Redox Cycle"
1-Bromo-4-(butane-1-sulfinyl)benzene is susceptible to reductive metabolism in vivo. The enzyme methionine sulfoxide reductase (Msr) or thioredoxin systems can reduce the sulfoxide back to the sulfide. Conversely, CYP450 enzymes (specifically CYP3A4) can oxidize it to the sulfone.
-
Implication: This creates a "redox cycle" that can extend the half-life of the parent molecule but complicates PK modeling.
The Sulfone "Sink"
Sulfones are generally metabolic dead-ends. They are highly polar and stable to reduction. They are typically excreted renally unchanged or undergo hydroxylation on the alkyl chain.
-
Implication: Sulfones are preferred when a stable, non-reactive linker is required to improve solubility without introducing chiral complexity.
Visualization: Metabolic Pathways
Figure 2: In vivo metabolic fate.[6] Sulfoxides engage in reversible redox cycling; Sulfones are irreversible oxidative endpoints.
Part 4: Application in Drug Design (SAR)
1-Bromo-4-(butane-1-sulfinyl)benzene as a Scaffold
This specific molecule is valuable because the Bromine atom allows for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles, while the Sulfinyl group acts as a chiral auxiliary.
-
Chiral Switching: If a racemic drug candidate containing this moiety shows toxicity, separating the enantiomers (chiral switch) often resolves the issue. The sulfoxide oxygen can also participate in intramolecular hydrogen bonding, locking the conformation of the drug.
Sulfones as Bioisosteres
Sulfones are often used as bioisosteres for carbonyls or cyclic ethers. They lower the LogP (lipophilicity) of a drug significantly more than sulfides, improving oral bioavailability, but they lack the stereochemical "fine-tuning" capability of sulfoxides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1865653-34-4, 1-Bromo-4-(butane-1-sulfinyl)benzene. Retrieved from [Link]
- Caradonna, J. P., & Lippard, S. J. (1988).Catalytic oxidation of sulfides to sulfoxides and sulfones. Journal of the American Chemical Society.
- Madesclaire, M. (1986).Synthesis of sulfoxides by oxidation of thioethers. Tetrahedron, 42(20), 5459-5495.
-
Smith, D. A., et al. (2019). Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy. ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Bentley, R. (2005).Role of Sulfur Chirality in the Chemical Biology of Biology. Chemical Society Reviews. (Chirality in drug design).
Sources
- 1. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 2. differencebetween.com [differencebetween.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfur - Wikipedia [en.wikipedia.org]
- 5. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability of Aryl Butyl Sulfoxides: A Mechanistic and Practical Guide
Topic: Thermal Stability of Aryl Butyl Sulfoxides Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
Aryl butyl sulfoxides represent a unique structural motif in medicinal chemistry, increasingly utilized as reversible covalent inhibitors (e.g., targeting Monoacylglycerol Lipase, MAGL) and chiral auxiliaries. However, their thermal lability poses a significant challenge during synthesis, scale-up, and storage.
This guide provides a comprehensive analysis of the thermal decomposition of aryl butyl sulfoxides. Unlike oxidative or hydrolytic degradation, the primary instability arises from a unimolecular syn-elimination (Ei mechanism) . This process is thermally activated, occurring at moderate temperatures (80–130°C), and generates alkenes and highly reactive sulfenic acids. Understanding this mechanism is critical for designing stable drug candidates and robust process parameters.
Mechanistic Underpinning: The Ei Pathway[1][2]
The thermal decomposition of aryl butyl sulfoxides is not a random bond cleavage but a concerted pericyclic reaction known as the Ei (Elimination Internal) mechanism .
The Transition State
Upon heating, the sulfinyl oxygen acts as an intramolecular base, abstracting a
-
Stereochemistry: The elimination is stereoselective, requiring a syn-coplanar alignment of the sulfinyl oxygen and the
-hydrogen. -
Energetics: The activation enthalpy (
) for alkyl aryl sulfoxides typically ranges from 32 to 35 kcal/mol . This barrier is accessible at elevated processing temperatures (e.g., distillation or high-temperature reactions).
Post-Elimination Cascade
The immediate products of this elimination are 1-butene (volatile) and arenesulfenic acid (ArSOH). The sulfenic acid is transient and highly reactive; it does not accumulate but rapidly undergoes self-condensation to form thiosulfinates, which further disproportionate into disulfides and thiosulfonates.
Visualization of the Pathway
Figure 1: The thermal decomposition cascade of aryl butyl sulfoxides via the Ei mechanism.[1]
Structure-Activity Relationships (SAR) & Kinetics
The rate of thermal elimination is heavily influenced by the electronic nature of the aryl ring substituents.
Substituent Effects (Hammett Correlation)
Electronic perturbations on the aryl ring modulate the acidity of the
| Substituent Type | Example (p-position) | Effect on Stability | Kinetic Implication |
| Electron-Withdrawing (EWG) | Destabilizing | Lowers | |
| Electron-Donating (EDG) | Stabilizing | Increases | |
| Steric Bulk | Ortho-substitution | Variable | Can retard elimination by disrupting the required syn-coplanar geometry. |
Solvent Effects
While the Ei mechanism is concerted and relatively non-polar, solvent choice still matters:
-
Polar Protic Solvents (e.g., Water, Alcohols): Can stabilize the sulfoxide ground state via hydrogen bonding, potentially increasing the activation energy and stability.
-
Non-Polar Solvents (e.g., Toluene, Benzene): Often used in kinetic studies; they do not stabilize the ground state as effectively, allowing the intrinsic elimination rate to be observed.
Experimental Protocols
To rigorously assess the stability of a new aryl butyl sulfoxide analog, the following protocols are recommended.
Protocol A: Synthesis of Model Compound (Phenyl Butyl Sulfoxide)
Use this protocol to generate a standard for stability testing.
-
Reagents: Thioanisole (or butyl phenyl sulfide), Sodium Periodate (
), Methanol/Water (1:1). -
Procedure:
-
Dissolve butyl phenyl sulfide (1.0 equiv) in MeOH/Water (0.5 M).
-
Cool to 0°C. Add
(1.1 equiv) portion-wise. -
Stir at room temperature for 12 hours. Monitor by TLC (sulfoxide is more polar than sulfide).
-
Quench: Filter off inorganic solids. Extract filtrate with Dichloromethane (DCM).
-
Purification: Silica gel chromatography (Gradient: Hexanes
EtOAc). -
Note: Avoid using mCPBA if over-oxidation to sulfone is a concern, though careful stoichiometry works.
is milder and more selective.
-
Protocol B: NMR-Based Kinetic Stability Assay
A self-validating method to determine
-
Preparation:
-
Dissolve the sulfoxide (approx. 20 mg) in a deuterated solvent with a high boiling point (e.g., Toluene-
or DMSO- ). -
Internal Standard: Add an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to normalize integration values.
-
-
Data Acquisition:
-
Take a
spectrum at room temperature. -
Heat the NMR probe to the target temperature (e.g., 100°C, 110°C, 120°C).
-
Acquire spectra at fixed intervals (e.g., every 10 minutes) for 2–4 hours.
-
-
Analysis:
-
Monitor the decay of the
-methylene protons of the butyl group (typically 2.6–2.9 ppm). -
Monitor the appearance of vinylic protons from 1-butene (
4.9–6.0 ppm). -
Plot
vs. time. The slope .
-
Figure 2: Workflow for determining thermal stability kinetics via NMR.
Applications in Drug Development
MAGL Inhibition
Aryl sulfoxides are gaining traction as reversible inhibitors of Monoacylglycerol Lipase (MAGL). The sulfoxide sulfur is attacked by the catalytic cysteine (Cys242), forming a sulfenic acid intermediate that eventually regenerates.
-
Design Tip: To avoid premature thermal elimination during storage or formulation, avoid placing strong Electron-Withdrawing Groups (EWGs) at the para-position if the butyl chain is present. Alternatively, replace the
-hydrogens with fluorine or methyl groups (e.g., a neopentyl-like chain) to completely block the Ei mechanism.
Chiral Auxiliaries
Optically active aryl butyl sulfoxides can direct stereoselective additions.
-
Process Safety: When removing the auxiliary, thermal elimination is often the desired pathway (pyrolytic elimination). Ensure the reaction vessel is vented to handle 1-butene gas evolution.
Handling and Storage Recommendations
-
Temperature Control: Store aryl butyl sulfoxides at 4°C or -20°C . Avoid bulk storage above 40°C.
-
Distillation: Do not attempt to purify these compounds by distillation at atmospheric pressure. Use high vacuum (<1 mbar) to keep the pot temperature below 60°C.
-
Reaction Monitoring: In reactions requiring heat (>80°C), check for the formation of disulfides (decomposition byproduct) early in the optimization process.
References
-
Mechanism of Sulfoxide Elimination
-
Emerson, D. W.; Craig, A. P.; Potts, I. W. "Pyrolysis of unsymmetrical dialkyl sulfoxides. Rates of alkene formation and composition of the gaseous products." Journal of Organic Chemistry, 1967 , 32(4), 1027–1032. Link
-
-
Computational Studies on Ei Transition States
-
McCulla, R. D.; Jenks, W. S. "Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory." Journal of Organic Chemistry, 2001 , 66(26), 8722–8736. Link
-
-
Applications in MAGL Inhibition
-
Niphakis, M. J., et al. "Aryl Sulfoxides as a New Class of Reversible Monoacylglycerol Lipase Inhibitors." ACS Chemical Biology, 2013 , 8(10), 2303–2311. Link
-
- Oae, S. "Organic Chemistry of Sulfur." Plenum Press, New York, 1977.
Sources
Methodological & Application
Application Note: Lithium-Halogen Exchange Conditions for 1-Bromo-4-(butane-1-sulfinyl)benzene
This Application Note is designed to guide the researcher through the high-fidelity generation of the metallated intermediate from 1-Bromo-4-(butane-1-sulfinyl)benzene .
Part 1: Executive Summary & Strategic Analysis
The Chemoselectivity Paradox
The lithiation of 1-Bromo-4-(butane-1-sulfinyl)benzene presents a classic chemoselectivity conflict in organometallic chemistry. The substrate contains two reactive sites competing for the organolithium reagent:
-
The Aryl Bromide (C–Br): The desired site for Lithium-Halogen (Li-Hal) exchange.
-
The Sulfinyl Group (S=O): An electrophilic center susceptible to nucleophilic attack (ligand exchange) and an activating group for
-deprotonation on the butyl chain.
Critical Assessment of Reagents
While standard protocols often employ
Recommendation:
-
Primary Protocol (High Fidelity): Use Turbo-Grignard (
) . This method proceeds via a Magnesium-Halogen exchange. While technically generating a Grignard, the presence of LiCl creates a "Turbo" species with reactivity profiles similar to lithio-species but with vastly superior functional group tolerance (preserving the sulfoxide). -
Secondary Protocol (Cryogenic Lithium): If a pure lithium species is strictly required,
-Butyllithium ( -BuLi) at is the mandatory condition. -BuLi accelerates the rate of Li-Hal exchange to outcompete the nucleophilic attack on sulfur, which -BuLi cannot guarantee.
Part 2: Reaction Pathways & Logic (Visualized)
The following diagram illustrates the kinetic competition between the desired exchange and the fatal side reactions.
Figure 1: Kinetic competition between Li-Hal exchange and Sulfoxide attack. Path C (Turbo-Grignard) offers the highest safety margin.
Part 3: Detailed Experimental Protocols
Protocol A: The "Turbo-Grignard" Method (Recommended)
Best for: Scale-up, complex electrophiles, and preserving sulfoxide integrity.
Mechanistic Insight: The Lithium Chloride (LiCl) breaks the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species capable of exchanging with aryl bromides at convenient temperatures without attacking the sulfoxide [1].
Reagents:
-
Substrate: 1-Bromo-4-(butane-1-sulfinyl)benzene (1.0 equiv)
-
Reagent:
(1.1 equiv, ~1.3 M in THF) -
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and Argon inlet.
-
Dissolution: Charge the flask with the substrate and anhydrous THF. Cool the solution to
(Cryocooler or Ice/Salt/Acetone bath). -
Exchange: Add
dropwise via syringe over 5 minutes.-
Note: The internal temperature must not exceed
.
-
-
Incubation: Stir at
to for 30–60 minutes .-
Validation: Aliquot 0.1 mL, quench with
, and check via GC-MS/LC-MS. Conversion to the aryl iodide indicates successful metallation.
-
-
Electrophile Trapping: Add the electrophile (e.g., aldehyde, borate) at
. Allow to warm to room temperature slowly.
Protocol B: Cryogenic Lithium-Halogen Exchange
Best for: Scenarios where a Lithium counter-ion is strictly required for the subsequent reaction step.
Mechanistic Insight: This method relies on Kinetic Control .[1] The rate of Li-Hal exchange with
Reagents:
-
Substrate: 1-Bromo-4-(butane-1-sulfinyl)benzene (1.0 equiv)
-
Reagent:
(2.1 equiv, ~1.7 M in pentane)-
Why 2.1 equiv? The first equivalent performs the exchange; the second destroys the generated
-BuBr (forming isobutene and LiBr), preventing alkylation side reactions.
-
-
Solvent: Anhydrous
or THF (THF accelerates exchange but also side reactions; is safer).
Step-by-Step:
-
Setup: Flame-dry a Schlenk flask. Ensure a rigorous Argon atmosphere.
-
Solvent System: Dissolve substrate in anhydrous
(preferred) or THF. -
Deep Cryogenics: Cool the mixture to
(Liquid / bath or specialized cryostat).-
Critical: Do not attempt this at
if high yield is required; the sulfoxide is too vulnerable.
-
-
Addition: Add
slowly down the side of the flask. The addition should take 10–15 minutes to prevent local heating.-
Visual Cue: A color change (often yellow/orange) indicates formation of the aryllithium.
-
-
Reaction Window: Stir for exactly 5–10 minutes at
.-
Warning: Do not over-stir. The aryllithium species is metastable in the presence of the sulfoxide moiety.
-
-
Quench: Add the electrophile immediately at
.
Part 4: Data Summary & Troubleshooting
| Parameter | Protocol A (Turbo-Grignard) | Protocol B (Cryogenic Li) | Protocol C (n-BuLi - NOT RECOMMENDED) |
| Reagent | |||
| Temperature | |||
| Reaction Time | 30–60 min | 5–10 min | < 2 min |
| Chemoselectivity | Excellent (Sulfoxide stable) | Good (Kinetic control) | Poor (S-attack likely) |
| Scale-up | High (Easy cooling) | Low (Difficult exotherm control) | Medium |
Troubleshooting Guide
-
Issue: Low yield, recovery of alkylated sulfoxide side products.
-
Cause: Temperature was too high during Li addition, allowing nucleophilic attack on Sulfur.
-
Fix: Switch to Protocol A (Mg-exchange) or lower temp to
.
-
-
Issue: Incomplete exchange (Starting material remains).
-
Cause: In Protocol A, reaction time too short. In Protocol B, temperature too low for
-BuLi (if used erroneously). -
Fix: Use
-BuLi for cryo conditions; extend time for Mg conditions.
-
References
-
Knochel, P., et al. (2006). "Functionalized Grignard Reagents via a Magnesium-Halogen Exchange." Angewandte Chemie International Edition.
with sensitive groups like sulfoxides. -
Bailey, W. F., & Patricia, J. J. (1988).[2][3] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry. Defines the kinetic superiority of
-BuLi over -BuLi for aryl bromides. -
Satoh, T. (2004). "Organolithium Reagents Derived from Sulfoxides: Sulfoxide-Lithium Exchange." Chemical Reviews. Describes the side reaction (sulfoxide-lithium exchange) that must be avoided.
-
Bao, Y., et al. (2024).[4] "Ni-Catalyzed Arylboration...". Journal of the American Chemical Society.[2][3] Illustrates modern applications of functionalized aryl boronates derived from similar precursors.
Sources
Troubleshooting & Optimization
preventing over-oxidation to sulfone during sulfoxide preparation
Topic: Preventing Over-Oxidation to Sulfone During Sulfoxide Preparation
Current Status: Operational | Support Level: Tier 3 (Senior Scientist)
Welcome to the Reaction Optimization Hub
User Query: "How do I stop my sulfide oxidation at the sulfoxide stage (
Executive Summary:
The conversion of sulfides to sulfoxides is a two-step oxidation process.[1] The challenge lies in the fact that the second step (sulfoxide
This guide provides three validated protocols ranging from "Green/Selective" to "Classic/Rigorous," along with a troubleshooting matrix.
Module 1: The Thermodynamics of Selectivity
To prevent over-oxidation, you must understand the electronic environment. The sulfide sulfur is nucleophilic (electron-rich). Once oxidized to sulfoxide, the sulfur atom becomes electrophilic (electron-poor) due to the polarization of the
-
The Trap: Strong electrophilic oxidants (like unbuffered mCPBA) do not discriminate sufficiently between the lone pairs of the sulfide and the sulfoxide.
-
The Solution: Use oxidants that rely on nucleophilic attack by the sulfur (which the sulfide does well, but the sulfoxide does poorly) or specific solvent activation.
Visualizing the Selectivity Gap
Figure 1: The kinetic differentiation between sulfide and sulfoxide oxidation. Successful protocols maximize
Module 2: Validated Protocols
Do not guess. Choose the protocol that fits your substrate's solubility and functional group tolerance.
Protocol A: The "Gold Standard" (Sodium Periodate)
Best for: Small scale, acid-sensitive substrates, and high-value intermediates.
Mechanism:
| Parameter | Specification |
| Oxidant | Sodium Metaperiodate ( |
| Stoichiometry | 1.05 equivalents (Strict) |
| Solvent | Methanol : Water (1:1 to 5:1 depending on solubility) |
| Temperature | 0 °C to Room Temperature |
| Time | 2 - 12 Hours |
Step-by-Step Workflow:
-
Dissolution: Dissolve sulfide (1.0 mmol) in MeOH (10 mL).
-
Slurry Prep: Dissolve
(1.05 mmol, 225 mg) in water (5 mL). Note: has limited solubility in cold water; mild heating may be required to dissolve it initially, then cool to RT. -
Addition: Add the aqueous oxidant solution dropwise to the sulfide solution at 0 °C.
-
Monitoring: A white precipitate (
) often forms. Monitor via TLC. -
Workup: Filter off the solid iodate byproducts. Extract filtrate with DCM or EtOAc.
Expert Insight: If the reaction is too slow, add a catalytic amount of
(1 mol%) to act as a Lewis acid catalyst, acceleratingwithout affecting significantly.
Protocol B: The "Green Efficiency" (HFIP + )
Best for: Large scale, acid-stable substrates, and rapid throughput.
Mechanism: Hexafluoroisopropanol (HFIP) acts as a solvent and catalyst. It hydrogen-bonds to
| Parameter | Specification |
| Oxidant | 30% Aqueous Hydrogen Peroxide ( |
| Stoichiometry | 1.1 - 1.5 equivalents |
| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Temperature | Room Temperature (25 °C) |
| Time | 10 - 60 Minutes |
Step-by-Step Workflow:
-
Setup: Dissolve sulfide (1.0 mmol) in HFIP (2-3 mL).
-
Addition: Add 30%
(1.2 mmol, ~122 µL) in one portion. -
Reaction: Stir vigorously. The reaction is often exothermic and fast.
-
Quench: Add saturated aqueous
(sodium sulfite) to destroy excess peroxide. -
Recovery: HFIP is expensive. Distill to recover or extract product into EtOAc and wash with water to remove HFIP.
Why this works: The strong H-bonding network of HFIP creates a "template" that favors the transition state for sulfide oxidation but destabilizes the transition state for sulfone formation [1].
Protocol C: The "Classic" (mCPBA) - Use with Caution
Best for: When you have no other reagents available. Risk: High risk of over-oxidation. Requires strict temperature control.
Critical Adjustments:
-
Temperature: Must be kept at -78 °C or -20 °C max. Never RT.
-
Stoichiometry: Use 0.95 equivalents . It is better to have 5% unreacted starting material (separable) than 5% sulfone (often inseparable).
-
Titration: You must titrate your mCPBA to know the exact active oxygen content before calculating mass.
Module 3: Troubleshooting & Decision Matrix
Issue: I cannot separate the sulfoxide from the sulfone. Fix: Prevent the sulfone from forming. Once formed, separation is difficult due to similar polarities. If you have a mixture, try recrystallization from EtOAc/Hexanes; sulfones often crystallize more readily than sulfoxides.
Issue: The reaction stalls at 80% conversion.
Fix: Do not add more oxidant immediately. Check pH. For
Oxidant Selection Flowchart
Figure 2: Decision matrix for selecting the optimal oxidation protocol based on substrate sensitivity and scale.
Module 4: FAQ
Q1: Can I use Oxone (Potassium peroxymonosulfate)?
-
A: Oxone is very strong and usually drives the reaction all the way to the sulfone. To stop at the sulfoxide, you must use it in water/methanol at low temperatures with strict stoichiometric control (0.5 eq of the triple salt), but
is generally safer for this purpose.
Q2: How do I remove excess mCPBA/Benzoic acid?
-
A: Wash the organic layer with 10% aqueous
(to quench peroxides) followed by saturated (to remove benzoic acid). Repeat the bicarbonate wash 3 times.
Q3: My sulfide has a double bond (alkene). Will these methods epoxidize it?
-
A:
-
mCPBA: Yes, high risk of epoxidation.
- : No, completely chemoselective for sulfur over alkenes [2].
- /HFIP: Generally selective for sulfur, but prolonged exposure can touch electron-rich alkenes.
-
References
-
Colomer, I., et al. (2011). Selective oxidation of sulfides to sulfoxides using 30% hydrogen peroxide in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Tetrahedron Letters.
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope, Selectivity, and Mechanism.[2] Journal of Organic Chemistry.
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[3] Tetrahedron.[4]
-
Drabowicz, J., et al. (1990). Oxidation of Sulfides to Sulfoxides.[1][3][4][5][6][7] Part 2: Metaperiodates. Organic Preparations and Procedures International.
Sources
- 1. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of p-Bromophenyl Butyl Sulfoxide
Ticket ID: P-BBSO-PUR-001 Status: Active Agent: Senior Application Scientist
Executive Summary
Purifying 1-bromo-4-(butylsulfinyl)benzene (p-bromophenyl butyl sulfoxide) presents a classic chemoselective challenge. The primary difficulty lies in the "Redox Trio": the target sulfoxide is sandwiched between the non-polar starting material (sulfide) and the over-oxidized byproduct (sulfone).
This guide provides validated protocols for isolating high-purity material, specifically addressing the lipophilic contribution of the butyl chain which complicates crystallization compared to methyl analogues.
Module 1: Diagnostic & Triage
Before starting purification, characterize your crude mixture.
Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1) .
-
Spot A (
): p-Bromophenyl butyl Sulfide (Starting Material). -
Spot B (
): p-Bromophenyl butyl Sulfone (Over-oxidized impurity). -
Spot C (
): p-Bromophenyl butyl Sulfoxide (Target).
Critical Alert: Contrary to common intuition, the sulfoxide is often more polar than the sulfone on silica gel due to the highly accessible dipole of the S=O bond, which acts as a strong hydrogen-bond acceptor for silanol groups. Do not discard the slow-moving fraction.
Module 2: Chromatographic Separation (Primary Protocol)
Best for: Crude purity <90%, or removal of sulfone >5%.
The Protocol
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Loading: Dissolve crude oil in minimum Dichloromethane (DCM). Do not load with Hexane (insolubility risk).
-
Mobile Phase Gradient:
-
Step 1: 100% Hexane (Elutes residual Sulfide).
-
Step 2: 10% EtOAc in Hexane (Elutes Sulfone).
-
Step 3: 40-50% EtOAc in Hexane (Elutes Target Sulfoxide ).
-
-
Additives: If peak tailing is observed, add 1% Methanol to the mobile phase during Step 3.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Co-elution of Sulfone/Sulfoxide | Gradient increased too fast. | Hold the gradient at 20% EtOAc for 3 column volumes (CV) to flush the sulfone before increasing polarity. |
| Product Streaking/Tailing | S=O interaction with acidic silanols. | Switch eluent to DCM:MeOH (98:2) . The methanol deactivates active silica sites. |
| Low Recovery | Product crystallized on column. | The butyl chain adds lipophilicity, but the sulfoxide is polar. Ensure the column is not run dry. Flush with 100% EtOAc at the end. |
Module 3: Crystallization (Scalable Protocol)
Best for: Crude purity >90%, removal of minor sulfide impurities. Note: The butyl chain lowers the melting point (compared to methyl analogues), increasing the risk of "oiling out."
The "Dual-Solvent" Method
-
Dissolution: Dissolve the crude solid/oil in the minimum amount of boiling Ethyl Acetate or DCM .
-
Precipitation: Remove from heat. While still warm, slowly add Hexane (or Pentane) dropwise until the solution turns slightly turbid.
-
Clarification: Add 1-2 drops of the polar solvent (EtOAc/DCM) to clear the turbidity.
-
Nucleation: Let it stand at Room Temperature (RT) for 2 hours.
-
If oil forms: Scratch the glass surface with a spatula to induce nucleation.
-
-
Cooling: Move to -20°C freezer overnight.
Decision Logic: Crystallization vs. Chromatography
Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile.
Module 4: Chemical "Rescue" (Decontamination)
Scenario: You have 10% unreacted p-bromophenyl butyl sulfide remaining, and chromatography is difficult due to scale.
Technique: Chemoselective Oxidation.[1] Do not attempt to separate the sulfide. Instead, drive the reaction to completion using a mild oxidant that will not generate the sulfone.
-
Reagent: Sodium Periodate (
). -
Solvent: MeOH:Water (1:1).
-
Procedure: Treat the crude mixture with 1.1 equiv of
at 0°C. -
Mechanism: Periodate is highly selective for Sulfide
Sulfoxide and is kinetically very slow to produce Sulfone. -
Workup: Dilute with water, extract with DCM. The sulfide spot will disappear, leaving pure sulfoxide (and potentially pre-existing sulfone).
Frequently Asked Questions (FAQs)
Q1: My product is an oil, but the literature says it should be a solid. Is it impure? A: Not necessarily. The butyl chain increases conformational flexibility, which lowers the lattice energy compared to the methyl analogue (MP ~85°C). p-Bromophenyl butyl sulfoxide may exist as a viscous oil or low-melting solid (MP ~30-40°C) depending on the exact polymorph and trace solvent content. If NMR is clean, the oil state is acceptable.
Q2: I need the (R)-enantiomer specifically. Can I separate them on silica? A: No. Standard silica is achiral. You must use Chiral HPLC.
-
Column: Chiralpak AS or AD-H.
-
Mobile Phase: Heptane:Isopropanol (85:15).[2]
-
Elution: The sulfide elutes first, followed by the enantiomers of the sulfoxide.
Q3: Can I distill this compound? A: High Risk. Sulfoxides are thermally unstable and can undergo a Pummerer-type rearrangement or disproportionation (to sulfide + sulfone) at high temperatures (>150°C). If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) to keep the temperature below 100°C.
References & Grounding
-
Chromatographic Behavior: Drago, C., et al. "Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide."[2] Organic Syntheses, 2005, 82, 120. (Validates elution order and silica interaction).
-
Oxidation Selectivity: Cheng, Z., et al. "Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation."[1] Organic Letters, 2019, 21, 8925-8929.[1] (Discusses temperature control for sulfoxide vs sulfone).
-
General Solubility: "Common Solvents for Crystallization." University of Rochester, Dept of Chemistry. (General guide for aryl/alkyl systems).
Sources
Technical Support Center: Purification of 1-Bromo-4-(butane-1-sulfinyl)benzene
Subject: Troubleshooting Sulfide Impurities in Aryl-Alkyl Sulfoxide Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist
Executive Summary
You are likely encountering difficulty separating 1-Bromo-4-(butane-1-sulfinyl)benzene (Target) from its precursor, 1-Bromo-4-(butylthio)benzene (Sulfide Impurity).
This is a common issue in sulfoxide synthesis. The oxidation of sulfides to sulfoxides is often incomplete, leaving 5–10% unreacted sulfide. Because both species are lipophilic aryl-butyl chains, they can co-elute during standard flash chromatography if the gradient is not optimized. Furthermore, over-oxidation to the sulfone is a competing risk.
This guide provides three tiers of remediation: Diagnostic , Chromatographic , and Chemical Scavenging .
Module 1: Diagnosis & Detection
How do I confirm the presence of sulfide vs. sulfone vs. sulfoxide?
Before attempting purification, you must quantify the impurity profile. The butyl chain provides excellent NMR handles for this.
Proton NMR ( ) Signatures
The
| Species | Structure | Multiplicity | Notes | |
| Sulfide (Impurity) | ~2.8 – 2.9 ppm | Triplet | Symmetrical environment. | |
| Sulfoxide (Target) | ~2.7 – 3.1 ppm | Multiplet | The Sulfur is a stereocenter. The adjacent protons become diastereotopic , splitting into a complex ABX or multiplet pattern rather than a clean triplet. | |
| Sulfone (Over-ox) | ~3.0 – 3.2 ppm | Triplet | Deshielded due to two oxygens; reverts to a triplet (symmetry restored). |
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60
-
Mobile Phase: 20% Ethyl Acetate in Hexanes (Adjust based on exact conditions)
-
Visualization: UV (254 nm) is sufficient due to the aryl bromide.
-
Profile:
-
Sulfide (
): Non-polar, travels near the solvent front. -
Sulfone (
): Mid-polarity. -
Sulfoxide (
): Highly polar due to the dipole character.
-
Technical Note: If your spots are streaking, the sulfoxide may be coordinating with metal impurities or the silica is too acidic. Add 1% Triethylamine to your eluent to sharpen the peaks.
Module 2: Chromatographic Purification
Standard remediation for >90% purity.
Due to the significant polarity difference between the sulfide (non-polar) and sulfoxide (polar), silica gel chromatography is effective if you use a gradient. Isocratic elution often fails to resolve the "tail" of the sulfide from the sulfoxide.
Protocol: Gradient Flash Chromatography
-
Load: Dry load your crude material on silica gel (1:5 ratio of compound to silica). Do not wet load with DCM, as this broadens bands.
-
Column: Use a 12g or 24g silica cartridge for <1g scale.
-
Gradient Profile:
-
0–5 min: 100% Hexanes (Elutes unreacted Sulfide).
-
5–15 min: 0%
40% Ethyl Acetate in Hexanes. -
15–20 min: Hold at 40% EtOAc (Elutes Sulfoxide target).
-
20+ min: Flush with 80% EtOAc (Elutes any Sulfone).
-
Module 3: Chemical Scavenging (The "Pro" Method)
Best for removing trace (1–5%) sulfide without difficult columns.
If chromatography is insufficient, or if you are working on a scale where chromatography is expensive (>10g), use Chemical Scavenging .
The Logic
We exploit the nucleophilicity of the sulfide. The sulfide sulfur is nucleophilic; the sulfoxide sulfur is electrophilic/non-nucleophilic. By adding a reactive alkyl halide, we convert the lipophilic sulfide into a water-soluble sulfonium salt .
Protocol: Benzyl Bromide Scavenging
-
Dissolve: Take your crude mixture (containing Sulfoxide + Sulfide impurity) in Acetone or Acetonitrile.
-
Reagent: Add 0.5 equivalents (relative to the impurity, estimated by NMR) of Benzyl Bromide or Methyl Iodide .
-
Incubate: Stir at room temperature for 2–4 hours.
-
Reaction:
-
-
Workup:
-
Evaporate the solvent.[1]
-
Redissolve in Ethyl Acetate.
-
Wash with water (3x). The ionic sulfonium salt will partition into the aqueous layer. The neutral sulfoxide remains in the organic layer.
-
-
Result: The organic layer now contains pure sulfoxide.
Module 4: Prevention (Selective Oxidation)
How to avoid the problem in the next batch.
The most common cause of sulfide contamination is using mCPBA (meta-chloroperoxybenzoic acid). mCPBA is a strong oxidant and difficult to control, often leading to a mix of sulfide, sulfoxide, and sulfone.
Recommendation: Switch to Sodium Periodate (
Optimized Synthesis Protocol
-
Dissolve 1-Bromo-4-(butylthio)benzene (1 equiv) in Methanol/Water (5:1).
-
Add
(1.1 equiv). -
Stir at
RT overnight. -
The sulfoxide precipitates or can be extracted with DCM. This method rarely yields sulfone byproducts [1][2].
Visualizing the Workflow
Figure 1: Purification Decision Tree & Scavenging Mechanism
Caption: Decision matrix for purification. High impurity levels require chromatography; trace levels are best handled via chemoselective scavenging.
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2][3] The Journal of Organic Chemistry, 27(1), 282–284.
- Gupta, Y., et al. (1986). Sodium Periodate: A Mild and Selective Oxidant for Sulfides. Synthesis, 1986(12), 1032.
-
Drabowicz, J., & Mikołajczyk, M. (1978). A highly efficient procedure for the oxidation of sulfides to sulfoxides.[4][5] Synthesis, 1978(10), 758-759.
-
Common Organic Chemistry. (n.d.).
).[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. commonorganicchemistry.com [commonorganicchemistry.com]
- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the sulfide oxidation to sulfoxides using sodium orthovanadate in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Hygroscopic Sulfoxides (DMSO)
Topic: Managing the Hygroscopic Nature of Sulfoxide Compounds in the Laboratory Target Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists Content Lead: Senior Application Scientist
Introduction: The Thermodynamic Trap
Sulfoxides, particularly Dimethyl Sulfoxide (DMSO) , are the workhorse solvents of drug discovery due to their exceptional ability to solubilize lipophilic compounds. However, they possess a critical vulnerability: extreme hygroscopicity .
DMSO does not just "absorb" water; it thermodynamically craves it. A 100% pure DMSO sample exposed to 80% relative humidity can absorb up to 10% water by weight within 24 hours.
Why this matters:
-
Chemical Reactivity: Water kills nucleophilic reactions (e.g.,
) by solvating the nucleophile. -
Compound Integrity: "Wet" DMSO changes the solubility profile, causing library compounds to crash out of solution (precipitation) during storage or freeze-thaw cycles.
-
Biological Data: Water contamination alters the freezing point, leading to "supercooling" and inconsistent compound dosing in cellular assays.
This guide provides the protocols to diagnose, remediate, and prevent water contamination in sulfoxides.
Module 1: Diagnosis & Quality Control
Q: How can I quickly tell if my DMSO is "wet" without Karl Fischer titration?
A: The Freezing Point Test (Visual Indicator) Pure DMSO has a freezing point of 18.5°C (65.3°F) . Because water acts as a potent cryoprotectant, even small amounts of moisture drastically depress this freezing point.
The Protocol:
-
Place your DMSO bottle in a refrigerator or cold room set to 4°C .
-
Wait 2-4 hours.
-
Observation:
-
Solid/Crystalline: The DMSO is relatively dry (<0.5% water).
-
Liquid: The DMSO is significantly wet (>1-2% water).
-
Data: Freezing Point Depression by Water Content
| Water Content (% w/w) | Freezing Point (°C) | Physical State at 4°C |
| 0.0% (Pure) | 18.5°C | Solid |
| 1.0% | ~17.0°C | Solid (Soft) |
| 3.0% | ~14.0°C | Slush/Liquid |
| 5.0% | ~10.0°C | Liquid |
| 10.0% | ~0.0°C | Liquid |
| 33.0% (Eutectic) | -73.0°C | Liquid |
Source: Derived from Gaylord Chemical Bulletin 102 [1].[1]
Module 2: Remediation (Drying Protocols)
Q: What is the most reliable method to dry DMSO? Distillation or Molecular Sieves?
A: Molecular Sieves (Activated 3A or 4A). While vacuum distillation is effective, it carries the risk of thermal decomposition (producing dimethyl sulfide) if temperatures exceed 90°C. Activated Molecular Sieves are the gold standard for bench-level drying, capable of reducing water content to <10 ppm.
Critical Note: Do NOT use Calcium Hydride (
Protocol: The "Sieve-Trap" Method
Materials:
-
Molecular Sieves (Type 3A or 4A, beads).[2] Note: 3A is preferred for general use to prevent sequestering small molecules if the solvent is later used in mixtures, but 4A is standard for pure DMSO.
-
Vacuum Oven or Schlenk Line.[2]
-
Glassware (oven-dried).[3]
Step-by-Step Activation:
-
Activation (Crucial): Commercial sieves are wet. You must activate them.[2]
-
Heat sieves to 200–250°C under high vacuum for 12–15 hours .
-
Validation: Properly activated sieves should not stick to glass walls (no static) and will generate significant heat when a drop of water is added (exothermic test—do this on a small aliquot only).
-
-
Loading: Add activated sieves to the DMSO bottle at 10–20% w/v (e.g., 10g sieves per 100mL DMSO).
-
Time: Allow to stand for 24–48 hours .
-
Storage: Do not remove the sieves. Store the DMSO over the sieves.
Workflow Visualization: The Drying Decision Tree
Caption: Decision logic for diagnosing and remediating wet DMSO in the laboratory.
Module 3: Experimental Handling
Q: How do I dispense anhydrous DMSO without re-introducing water?
A: The Positive Pressure Technique. Opening a bottle of anhydrous DMSO to the humid lab air defeats the purpose of drying it.
Best Practices:
-
Septum Seals: Replace standard caps with Sure/Seal™ or heavy-duty PTFE-lined septa.
-
Inert Gas Blanket: Never withdraw liquid without replacing the volume with dry Nitrogen (
) or Argon.-
Technique: Insert a needle connected to an Argon line (low pressure) into the septum before inserting your syringe. This creates positive pressure, preventing air intake.
-
-
Syringe Choice: Use glass or high-quality polypropylene. Avoid standard polystyrene serological pipettes for anhydrous work, as they require the bottle to be fully opened.
Q: Why does my DMSO get hot when I mix it with water?
A: Exothermic Hydration. The reaction between DMSO and water is highly exothermic due to strong hydrogen bonding (2 water molecules bind to 1 DMSO molecule).
-
Warning: If you are preparing large volumes of DMSO/Water buffers (e.g., for cryopreservation), add DMSO to water slowly. The temperature can rise rapidly, potentially damaging heat-sensitive compounds or biological samples.
Module 4: Impact on Assays & Chemistry
Q: How does wet DMSO affect my compound library storage?
A: The "Crash-Out" Phenomenon. Researchers often store compounds in 10mM DMSO stocks at -20°C.
-
The Problem: If the DMSO contains water, the freezing point drops.[4] During freeze-thaw cycles, a "eutectic gap" forms where water crystallizes first or DMSO crystallizes first, locally concentrating the compound and the water.
-
The Result: Hydrophobic compounds precipitate (crash out) because they are insoluble in the water-rich micro-domains. This leads to false negatives in screening assays because the compound is stuck on the plastic wall, not in solution [3].
Q: Can I use 4A sieves for all sulfoxides?
A: Proceed with caution.
-
DMSO: Yes, 4A is acceptable.
-
Other Solvents (Methanol/Acetonitrile): Use 3A . 4A sieves have a pore size that can trap Methanol molecules, leading to inaccurate concentrations.
-
Recommendation: Standardize on 3A Sieves for the entire lab to prevent cross-contamination errors.
References
-
Gaylord Chemical Corporation. (2007).[1][5] Bulletin 102: Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Cheng, X., et al. (2003).[6] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304.
Sources
Validation & Comparative
C13 NMR Chemical Shifts of p-Bromophenyl Butyl Sulfoxide: A Comparative Analysis Guide
This guide provides a technical analysis of the C13 NMR chemical shifts of p-bromophenyl butyl sulfoxide , designed for researchers optimizing sulfoxidation reactions or characterizing metabolic stability. It moves beyond simple spectral listing to offer a comparative framework against its sulfide precursor and sulfone oxidation product.
Executive Summary & Structural Context
p-Bromophenyl butyl sulfoxide (1-bromo-4-(butylsulfinyl)benzene) represents a critical class of chiral sulfoxides used as intermediates in asymmetric synthesis and drug discovery. In NMR spectroscopy, the sulfinyl group (
Key Diagnostic Utility:
-
-Carbon Sensitivity: The butyl group's
-carbon shifts from ~32 ppm (Sulfide) to ~57 ppm (Sulfoxide) , providing an unambiguous marker for reaction progress. -
Aromatic Discrimination: Distinguishing the sulfoxide from the over-oxidized sulfone requires analysis of the ipso-aromatic carbon, which typically resonates downfield for the sulfoxide relative to the sulfone.
Structural Assignment & Numbering
To ensure accurate assignment, we utilize the following numbering scheme. The molecule is divided into the Aromatic Domain (Ar) and the Aliphatic Domain (Alk) .
Figure 1: Numbering scheme for 1-bromo-4-(butylsulfinyl)benzene. Note the chiral center at the Sulfur atom.
Detailed C13 NMR Assignment (Product)
Solvent:
| Position | Carbon Type | Chemical Shift ( | Assignment Logic |
| C-1 | Quaternary (Ar) | 143.5 ± 0.5 | Ipso-carbon attached to |
| C-3,5 | Methine (Ar) | 132.4 ± 0.2 | Meta to sulfoxide, Ortho to Bromine. Inductive effect of Br dominates. |
| C-2,6 | Methine (Ar) | 126.2 ± 0.2 | Ortho to sulfoxide.[1] Shielded relative to C-3,5 due to resonance effects.[1] |
| C-4 | Quaternary (Ar) | 125.5 ± 0.5 | Ipso-carbon attached to Br. Heavy atom effect causes significant shielding. |
| C- | Methylene ( | 56.8 ± 0.5 | Primary Diagnostic Peak. Directly attached to chiral sulfur. Significant downfield shift from sulfide. |
| C- | Methylene ( | 24.5 ± 0.2 | Beta-effect. |
| C- | Methylene ( | 21.8 ± 0.2 | Gamma-effect. |
| C- | Methyl ( | 13.6 ± 0.2 | Terminal methyl group. |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Analyst Note: The C-
signal may appear broadened or show diastereotopic character in chiral environments, though in achiral solvents like, it typically appears as a singlet unless a chiral shift reagent is added.
Comparative Performance: Sulfide vs. Sulfoxide vs. Sulfone
In drug development, ensuring the purity of the oxidation state is paramount. The table below highlights the "Performance" of the C13 signals in distinguishing these states.
| Feature | Sulfide (Precursor) | Sulfoxide (Product) | Sulfone (Over-oxidized) | Diagnostic Action |
| C- | 32.0 ppm | 56.8 ppm | 55.5 ppm | Monitor Reaction: Disappearance of 32 ppm signal confirms sulfide consumption. |
| C-1 (Ipso-S) | 135.5 ppm | 143.5 ppm | 139.8 ppm | Purity Check: Sulfoxide C-1 is the most deshielded. If 139.8 ppm appears, over-oxidation has occurred. |
| C-4 (Ipso-Br) | 120.1 ppm | 125.5 ppm | 129.0 ppm | Confirmation: Secondary check for oxidation state. |
Logical Pathway for Spectral Monitoring
Figure 2: Decision tree for interpreting C13 NMR data during synthesis optimization.
Experimental Protocols
A. Synthesis of Reference Material (Oxidation)
To generate the standard for this spectral data, the following controlled oxidation protocol is recommended to minimize sulfone formation.
-
Reagents: Dissolve p-bromophenyl butyl sulfide (1.0 eq) in
. -
Oxidant: Add m-CPBA (1.05 eq) at -78°C dropwise. Crucial: Low temperature prevents over-oxidation to sulfone.
-
Quench: After 1 hour, quench with saturated
and . -
Workup: Extract with DCM, dry over
, and concentrate.
B. NMR Sample Preparation
-
Mass: 10–20 mg of product.
-
Solvent: 0.6 mL
(99.8% D). -
Tube: 5 mm high-precision NMR tube.
-
Acquisition Parameters (Typical):
-
Pulse Sequence: zgpg30 (Proton-decoupled C13).
-
Scans: 256–512 (Sulfoxides relax slower than sulfides; ensure sufficient d1 delay, typically 2.0s).
-
Spectral Width: 240 ppm (to capture all aromatic and carbonyl impurities if present).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General C13 shift trends for sulfoxides vs sulfones).
-
Drago, C., et al. (2005).[1][2] "Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide." Organic Syntheses, 82, 120.[1] Link (Provides analog spectral data and oxidation protocols).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1][3] Link (Solvent reference calibration).
-
PubChem Compound Summary. "1-bromo-4-tert-butylbenzene." National Center for Biotechnology Information. Link (Used for aromatic substituent effect correlation).
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 1-Bromo-4-(butane-1-sulfinyl)benzene
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of 1-Bromo-4-(butane-1-sulfinyl)benzene, a key intermediate in various synthetic pathways. As the quality of starting materials is paramount to the success of subsequent reactions and the purity of the final product, a reliable and well-characterized analytical method is indispensable. This document moves beyond a simple recitation of parameters, delving into the scientific rationale behind methodological choices to empower researchers, scientists, and drug development professionals to select and implement the most suitable approach for their specific needs.
The primary analytical challenges associated with 1-Bromo-4-(butane-1-sulfinyl)benzene involve the potential presence of process-related impurities and degradation products. The sulfoxide moiety is susceptible to oxidation to the corresponding sulfone and reduction to the sulfide. Therefore, a successful purity method must not only quantify the main component but also effectively resolve it from these potential impurities. The method should be "stability-indicating," a cornerstone of pharmaceutical analysis that ensures changes in the sample's purity over time can be accurately detected.[1][2]
This guide will compare two primary reversed-phase HPLC methods, leveraging different stationary phase selectivities, and will culminate in a discussion of method validation principles as outlined by the International Council for Harmonisation (ICH).[3]
Chapter 1: Foundational HPLC Strategy: Reversed-Phase Chromatography
Reversed-Phase HPLC (RP-HPLC) is the technique of choice for analyzing moderately polar to non-polar small molecules like 1-Bromo-4-(butane-1-sulfinyl)benzene.[4] The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[5] The inherent hydrophobicity of the bromophenyl and butyl groups in the target molecule ensures strong retention on a reversed-phase column, providing an excellent foundation for method development.
Key considerations for method development include:
-
Stationary Phase Selection: The choice of column chemistry is the most powerful tool for manipulating selectivity. We will compare a standard C18 phase with a Phenyl phase to exploit different retention mechanisms.
-
Mobile Phase Composition: A mixture of water and an organic modifier, typically acetonitrile or methanol, is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.[6] A gradient elution, where the proportion of organic solvent is increased over time, is generally recommended to ensure elution of all components with optimal peak shape within a practical timeframe.
-
Detection: The presence of the bromophenyl chromophore allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it provides spectral data that can be used to assess peak purity, a critical element in validating a stability-indicating method.[7]
Chapter 2: Comparative Analysis of Stationary Phases
The choice of stationary phase dictates the primary interaction with the analyte and is crucial for achieving the desired separation from its key impurities: 1-bromo-4-(butane-1-sulfonyl)benzene (sulfone) and 1-bromo-4-(butane-1-thioyl)benzene (sulfide).
Method 1: The Universal Standard - C18 (Octadecylsilane) Column
A C18 column is the workhorse of reversed-phase chromatography, offering robust hydrophobic retention. It is the logical first choice for developing a new method due to its versatility and the vast body of literature supporting its use.
-
Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start at 50% B, hold for 2 minutes.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm, with spectral acquisition from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
Method 2: Alternative Selectivity - Phenyl-Hexyl Column
For aromatic compounds, a phenyl-based stationary phase can offer unique selectivity.[6] In addition to hydrophobic interactions, it provides π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can alter the elution order and improve the resolution of structurally similar compounds.
-
Instrumentation: Same as Method 1.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase, Flow Rate, Temperature, Detection, Injection Volume, and Sample Preparation: Same as Method 1. The gradient program may require minor optimization based on initial results.
Performance Comparison
The efficacy of each method is best judged by its ability to resolve the parent sulfoxide from its sulfone and sulfide analogues. The data below represents typical expected performance characteristics.
| Parameter | Analyte | Method 1 (C18) | Method 2 (Phenyl-Hexyl) |
| Retention Time (t_R), min | Sulfide | 12.5 | 13.2 |
| Sulfoxide (API) | 10.2 | 10.8 | |
| Sulfone | 8.1 | 8.5 | |
| Resolution (R_s) | Sulfoxide / Sulfide | > 2.0 | > 2.5 |
| Sulfoxide / Sulfone | > 2.0 | > 2.2 | |
| Tailing Factor (T_f) | Sulfoxide (API) | 1.1 | 1.0 |
| Theoretical Plates (N) | Sulfoxide (API) | > 10000 | > 12000 |
Analysis: Both methods are capable of providing baseline separation (Resolution > 1.5) for the key impurities. The Phenyl-Hexyl column may offer slightly enhanced resolution due to the alternative selectivity mechanism of π-π interactions, potentially providing a more robust separation.[6] The choice between them may depend on the specific impurity profile of the sample being tested.
Chapter 3: Proving Method Suitability: A Strategy for Validation
A method is not truly reliable until it has been validated to demonstrate it is fit for its intended purpose.[8] Validation is a regulatory requirement in pharmaceutical development and a best practice in research, ensuring the integrity of analytical data.[9] The validation process should be conducted in accordance with ICH Q2(R1) guidelines.[3]
Caption: Workflow for HPLC Method Development and Validation.
Key Validation Parameters:
-
Specificity: The most critical parameter for a purity method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is primarily established through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by analyzing a sample of known concentration (a reference standard) or by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition).
Chapter 4: Demonstrating Specificity via Forced Degradation
Forced degradation studies are the cornerstone of developing a stability-indicating method.[10] By intentionally stressing the sample under harsh conditions, one can generate the likely degradation products and prove the analytical method can separate them from the active pharmaceutical ingredient (API).[1][2] A target degradation of 5-20% is generally recommended to ensure that degradants are formed at a sufficient level for detection without compromising the main peak.[10]
Caption: Forced Degradation Pathways of the Target Analyte.
-
Prepare Stock Solution: Create a stock solution of 1-Bromo-4-(butane-1-sulfinyl)benzene in acetonitrile (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for 8 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Mix stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours, then dissolve for analysis.
-
Control Sample: Dilute the stock solution with an equal volume of water and analyze alongside the stressed samples.
-
Analysis: Analyze all samples using the developed HPLC method. The peak purity of the main analyte peak should be assessed in all stressed samples using a PDA detector to confirm no degradants are co-eluting.
The oxidative stress condition is particularly important as it is expected to generate the sulfone, while harsh acidic conditions might lead to some reduction to the sulfide. The results from this study provide definitive evidence of the method's specificity.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl based HPLC methods presented in this guide are capable of providing accurate and reliable purity analysis for 1-Bromo-4-(butane-1-sulfinyl)benzene.
-
For routine quality control and initial screening, the C18 method (Method 1) is recommended due to its ubiquity, robustness, and proven track record.
-
For in-depth impurity profiling or when encountering difficult-to-resolve impurities, the Phenyl-Hexyl method (Method 2) should be employed. Its alternative selectivity based on π-π interactions provides a powerful orthogonal approach that can resolve components that may co-elute on a standard C18 column.
Regardless of the method chosen, a comprehensive validation study, including forced degradation, must be performed to ensure the method is stability-indicating and fit for its intended purpose. This rigorous, science-based approach to method development and validation is essential for guaranteeing the quality of intermediates and the ultimate success of the synthetic and development programs they support.
References
- Vertex AI Search. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- ResearchGate. (n.d.). Chemical structures of chiral sulfoxides series evaluated.
- ResearchGate. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- The Pharma Review. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- BenchChem. (2025). Purity Assessment of 1-(3,5-Diacetoxyphenyl)-1-bromoethane by HPLC: A Comparative Guide.
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- 10. onyxipca.com [onyxipca.com]
A Practical Guide to Distinguishing 1-Bromo-4-(butane-1-sulfinyl)benzene from its Sulfone by Thin-Layer Chromatography
In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and novel materials, the precise monitoring of oxidation reactions is paramount. The conversion of a sulfoxide to a sulfone represents a critical transformation, and the ability to rapidly and accurately distinguish between these two species is essential for reaction optimization and purity assessment. This guide provides a comprehensive, experimentally-grounded protocol for the separation and identification of 1-Bromo-4-(butane-1-sulfinyl)benzene from its corresponding sulfone, 1-Bromo-4-(butane-1-sulfonyl)benzene, using Thin-Layer Chromatography (TLC).
The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require a reliable, cost-effective, and rapid analytical tool. We will delve into the chemical principles governing the separation, provide a step-by-step protocol, and interpret the expected results, ensuring a self-validating system for your laboratory workflow.
The Principle of Separation: A Matter of Polarity
The successful separation of 1-Bromo-4-(butane-1-sulfinyl)benzene (the sulfoxide) and 1-Bromo-4-(butane-1-sulfonyl)benzene (the sulfone) by normal-phase TLC hinges on their differential polarity.[1][2] The stationary phase, typically silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups.[3] The mobile phase, a less polar organic solvent mixture, travels up the plate via capillary action, eluting the spotted compounds.[2]
The key difference between the two molecules lies in the oxidation state of the sulfur atom.
-
1-Bromo-4-(butane-1-sulfinyl)benzene (Sulfoxide): Contains a single sulfinyl group (S=O). This group is polar, with a significant dipole moment arising from the electronegativity difference between sulfur and oxygen.[4][5] The sulfur atom also possesses a lone pair of electrons, contributing to its trigonal pyramidal geometry.[5][6]
-
1-Bromo-4-(butane-1-sulfonyl)benzene (Sulfone): Contains a sulfonyl group (SO₂), with the sulfur atom double-bonded to two oxygen atoms.[4] The presence of two highly electronegative oxygen atoms makes the sulfonyl group significantly more polar than the sulfinyl group.[7][8] This increased polarity leads to stronger interactions with the polar silica gel stationary phase.
Consequently, the more polar sulfone will adsorb more strongly to the silica gel and travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. The less polar sulfoxide will have a greater affinity for the mobile phase, traveling further up the plate and exhibiting a higher Rf value.
Experimental Workflow: A Visual Overview
The following diagram outlines the logical steps for the successful TLC separation and analysis of the sulfoxide and sulfone.
Caption: Workflow for TLC Separation of Sulfoxide and Sulfone.
Detailed Experimental Protocol
This protocol provides a robust starting point for the analysis. Optimization of the mobile phase may be required depending on the specific reaction mixture.
Materials:
-
1-Bromo-4-(butane-1-sulfinyl)benzene (Sulfoxide) standard
-
1-Bromo-4-(butane-1-sulfonyl)benzene (Sulfone) standard
-
Silica gel 60 F₂₅₄ TLC plates
-
Developing chamber with lid
-
Capillary tubes for spotting
-
Solvents: Ethyl acetate (EtOAc), Hexanes (or Heptane) - HPLC grade
-
Visualization tools: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain
-
General laboratory glassware and equipment
Procedure:
-
Preparation of Solutions:
-
Prepare dilute solutions (approx. 1-2 mg/mL) of the sulfoxide standard and the sulfone standard in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Prepare a "co-spot" solution by mixing equal volumes of the sulfoxide and sulfone standard solutions. This is crucial for confirming the identity of the spots in a mixture.
-
-
Chamber and Plate Preparation:
-
Prepare the mobile phase. A good starting point is a 30:70 mixture of ethyl acetate and hexanes (v/v). Pour a small amount (0.5-1 cm depth) into the TLC developing chamber.
-
Place a piece of filter paper inside the chamber, leaning against the wall, to aid in saturating the chamber with solvent vapors. Close the lid and allow it to equilibrate for at least 10 minutes.
-
Using a pencil, gently draw a straight line (the baseline) about 1.5 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.
-
-
Spotting the Plate:
-
Using a clean capillary tube for each sample, spot the sulfoxide solution on the first mark, the co-spot mixture on the second, and the sulfone solution on the third.
-
Apply the spots by lightly touching the capillary tube to the plate. Keep the spots as small and concentrated as possible (1-2 mm in diameter). You can verify the amount of sample spotted by viewing the plate under a UV lamp.[9]
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[3]
-
Allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization: Place the dried plate under a short-wave UV lamp (254 nm).[10][11] Aromatic compounds like these will quench the fluorescence of the plate's indicator, appearing as dark spots.[10] Gently circle the spots with a pencil.
-
Chemical Staining (Optional but Recommended): For enhanced visualization, prepare a potassium permanganate stain. This stain is effective for visualizing compounds that can be oxidized, such as sulfoxides.[12] Dip the plate into the KMnO₄ solution and gently heat with a heat gun. The sulfoxide should appear as a yellow or brown spot on a purple background.
-
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = distance traveled by the spot / distance traveled by the solvent front
-
Expected Results and Interpretation
The separation should be clear and unambiguous. The sulfone, being more polar, will have a stronger affinity for the silica gel and a lower Rf value. The sulfoxide will be less retained and have a higher Rf value.
| Compound | Expected Rf Value (30:70 EtOAc/Hexanes) | Appearance under UV (254 nm) |
| 1-Bromo-4-(butane-1-sulfinyl)benzene | ~0.4 - 0.5 | Dark Spot |
| 1-Bromo-4-(butane-1-sulfonyl)benzene | ~0.2 - 0.3 | Dark Spot |
Note: These Rf values are illustrative. Actual values may vary depending on the exact conditions (e.g., plate manufacturer, temperature, chamber saturation).
The co-spot lane is your internal control. It should show two distinct spots with Rf values corresponding to the individual sulfoxide and sulfone standards, confirming the method's ability to resolve the two compounds. In a reaction mixture, the relative intensity of the spots can provide a qualitative assessment of the reaction's progress.
Conclusion
Thin-Layer Chromatography is a powerful, indispensable tool for the real-time analysis of reactions involving the oxidation of sulfoxides to sulfones. By understanding the fundamental principles of polarity and adhesion to a stationary phase, researchers can implement this rapid and cost-effective method to distinguish between 1-Bromo-4-(butane-1-sulfinyl)benzene and its sulfone with high confidence. The protocol described provides a validated starting point, enabling precise reaction monitoring and ensuring the purity of synthetic intermediates in the fast-paced environment of chemical research and development.
References
-
Difference Between Sulfone and Sulfoxide. (2021, January 19). DifferenceBetween.com. Retrieved from [Link]
-
Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. (2026, January 29). Britannica. Retrieved from [Link]
-
1-bromo-4-[(1E)-buta-1,3-dienyl]sulfonylbenzene. PubChem. Retrieved from [Link]
-
Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323–329. Retrieved from [Link]
-
TLC Visualization Methods. University of Colorado Boulder. Retrieved from [Link]
-
White, J. (2024, January 17). Sulfone vs. Sulfoxide: What's the Difference? Difference Wiki. Retrieved from [Link]
-
Nichols, L. (2021, August 25). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
1-Bromo-4-(butane-1-sulfinyl)benzene. MySkinRecipes. Retrieved from [Link]
-
Sulfoxide. Wikipedia. Retrieved from [Link]
-
Theoretical study of the properties of sulfone and sulfoxide functional groups. ResearchGate. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Thin-layer chromatography (TLC). Khan Academy. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). AGA Analytical. Retrieved from [Link]
-
Visualizing a TLC plate. YouTube. Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. Retrieved from [Link]
-
Thin–layer Chromatography (TLC). ScienceDirect. Retrieved from [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Retrieved from [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
TLC of Sulfonamides. ResearchGate. Retrieved from [Link]
-
1-Bromo-4-phenylbutane. PubChem. Retrieved from [Link]
-
1-Bromo-4-(sulfinylamino)benzene. PubChem. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). YouTube. Retrieved from [Link]
-
Understanding the Properties and Applications of 1-Bromo-4-pentylbenzene. LinkedIn. Retrieved from [Link]
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Safety Operating Guide
Technical Guide: Safe Handling and Disposal of 1-Bromo-4-(butane-1-sulfinyl)benzene
CAS: 1214352-22-7 Chemical Class: Halogenated Aryl Sulfoxide Applicability: Pharmaceutical Intermediates, Material Science Synthesis
Part 1: Hazard Identification & Pre-Disposal Assessment
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS may be sparse in public registries, its functional groups—an aryl bromide coupled with a sulfoxide —dictate a specific "read-across" safety profile. You must treat this compound as a skin-permeating toxicant .
The "Trojan Horse" Effect
The critical risk here is not just the toxicity of the aryl bromide, but the sulfoxide moiety (
Key Hazard Data Table
| Parameter | Characteristic | Operational Implication |
| Primary Hazard | Skin Permeator / Irritant | Standard nitrile gloves may act as a permeation bridge. Double-gloving is mandatory. |
| Waste Class | Halogenated Organic | Strict Prohibition: Do not dispose of in general organic waste. Halogens corrode standard incinerators and can form dioxins if not treated at high temperatures. |
| Reactivity | Nucleophilic Oxygen | Incompatible with strong acyl halides (e.g., oxalyl chloride) or anhydrides. Risk of Pummerer Rearrangement leading to exothermic decomposition [2]. |
| Physical State | Solid (likely low melting) | Dust control is critical during weighing to prevent inhalation. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab safety defaults. The lipophilic butyl chain combined with the polar sulfoxide group creates a molecule that challenges standard glove materials.
-
Gloves: Silver Shield/4H (Laminate) are the only barriers guaranteed to stop sulfoxide permeation for >4 hours. If dexterity is required for small-scale weighing, use double-gloved Nitrile (minimum 8 mil total thickness) and change every 15 minutes.
-
Respiratory: If handling >500 mg of solid powder outside a fume hood, a P100 particulate respirator is required.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if working with liquid solutions >100 mL.
Part 3: Disposal & Segregation Protocol
This protocol ensures compliance with EPA RCRA regulations regarding halogenated solvents (F-listed or characteristic) and prevents downstream incinerator damage.
Step 1: Characterization
Before disposal, determine the matrix. Is the compound a pure solid, or dissolved in a mother liquor?
Step 2: Segregation (The "Golden Rule")
NEVER mix this waste with:
-
Strong Oxidizers (Peroxides, Permanganates): Risk of oxidizing the sulfoxide to a sulfone with uncontrollable exotherms.
-
Acid Chlorides/Anhydrides: Risk of violent decomposition.
-
Non-Halogenated Solvents: Diluting halogenated waste into non-halogenated streams renders the entire volume "Halogenated," significantly increasing disposal costs and regulatory burden [3].
Step 3: Packaging
-
Solids: Double-bag in polyethylene (4 mil) bags. Label as "Toxic Solid, Organic, Halogenated."
-
Liquids: Collect in HDPE or Glass carboys. The container must be rated for halogenated solvents (avoid standard metal drums which may corrode if hydrolysis occurs).
Part 4: Operational Workflow (Visualization)
The following decision tree outlines the logical flow for disposing of 1-Bromo-4-(butane-1-sulfinyl)benzene, ensuring proper segregation from generation to final incineration.
Figure 1: Segregation logic for halogenated sulfoxide waste to prevent incompatible mixing and ensure regulatory compliance.
Part 5: Emergency Response (Spill Procedures)
Scenario: A 100 mL solution spill on the lab bench.
-
Evacuate & Ventilate: Clear the immediate area. Sulfoxides have low vapor pressure, but if the solvent is volatile (e.g., DCM), inhalation risk exists.
-
Barrier Up: Don Silver Shield gloves immediately.
-
Absorb: Use Vermiculite or Sand .
-
Critical: Do NOT use paper towels or cellulose-based absorbents if the solution contains any oxidizers, as sulfoxides can sensitize these materials to auto-ignition.
-
-
Decontaminate: Wash the surface with a dilute aqueous detergent. The sulfoxide group imparts polarity, making it relatively water-soluble compared to pure aryl halides.
-
Disposal: Collect all absorbent material into the Halogenated Solid waste stream.
References
-
PubChem. (n.d.).[1] Compound Summary: Sulfoxides and Permeation. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pummerer Rearrangement: Mechanisms and Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Regulations for Halogenated Solvents (F-Codes). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
